molecular formula C13H18O4 B14446163 1-(2,4,6-Trimethoxyphenyl)butan-1-one CAS No. 76569-40-9

1-(2,4,6-Trimethoxyphenyl)butan-1-one

Cat. No.: B14446163
CAS No.: 76569-40-9
M. Wt: 238.28 g/mol
InChI Key: ZHULVYHYRRXJIA-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxyphenyl)butan-1-one is an organic compound with the molecular formula C13H18O4 It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with butanone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,6-Trimethoxyphenyl)butan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

    1-(2,4,5-Trimethoxyphenyl)butan-1-one: Similar structure with a different substitution pattern on the phenyl ring.

    1-(2,4,6-Trihydroxyphenyl)butan-1-one: Hydroxy groups instead of methoxy groups.

    Tris(2,4,6-trimethoxyphenyl)phosphine: A related compound with a phosphine group.

Uniqueness: 1-(2,4,6-Trimethoxyphenyl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

76569-40-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,4,6-trimethoxyphenyl)butan-1-one

InChI

InChI=1S/C13H18O4/c1-5-6-10(14)13-11(16-3)7-9(15-2)8-12(13)17-4/h7-8H,5-6H2,1-4H3

InChI Key

ZHULVYHYRRXJIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1OC)OC)OC

Origin of Product

United States

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